13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
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Overview
Description
13-(4-Methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[87002,7012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the morpholinyl and methylphenyl groups. Common reagents used in these reactions include organolithium compounds, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
13-(4-Methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
13-(4-Methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 13-(3,4-Dimethylphenyl)-8-phenylsulfanyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- 8-(2-Morpholin-4-ylethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Uniqueness
What sets 13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one apart from similar compounds is its specific substitution pattern and the presence of the morpholinyl group. These structural features contribute to its unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H20N4O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C24H20N4O2S/c1-15-6-8-16(9-7-15)19-14-31-23-20(19)24(29)28-21(25-23)17-4-2-3-5-18(17)22(26-28)27-10-12-30-13-11-27/h2-9,14H,10-13H2,1H3 |
InChI Key |
CYNLBQAQVZRGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)N6CCOCC6 |
Origin of Product |
United States |
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